Ethyl 4-hydroxyphenylacetate
Overview
Description
Ethyl 4-hydroxyphenylacetate is a chemical compound that is related to various research areas, including the synthesis of enantiomerically pure α-hydroxy and α-amino acid esters, hydroxamic acids, ureas, and other organic molecules. It is structurally characterized by the presence of an ethoxy carbonyl group attached to a phenyl ring that is substituted with a hydroxyl group. This compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to ethyl 4-hydroxyphenylacetate involves various strategies. For instance, ethyl 2,4-dioxo-4-phenylbutyrate serves as a versatile intermediate for preparing enantiomerically pure α-hydroxy and α-amino acid esters, which are homophenylalanine derivatives, through a Pt-cinchona catalyzed enantioselective hydrogenation and subsequent crystallization . Another synthesis approach involves the Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of hydroxamic acids and ureas from carboxylic acids, which is notable for its good yields and lack of racemization . Additionally, the enzymatic hydroxylation of 4-ethylphenol by p-cresol methylhydroxylase produces optically active 1-(4'-hydroxyphenyl)ethanol, which is related to the target compound .
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 4-hydroxyphenylacetate has been characterized using various spectroscopic techniques. For example, ethyl-2-(4-aminophenoxy)acetate was characterized by NMR spectroscopy and X-ray single crystal structure determination, revealing its triclinic crystal system and the importance of non-covalent interactions in its molecular packing . Similarly, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate was solved, showing a nearly coplanar arrangement of carbon and oxygen atoms and a two-dimensional layer structure formed through intermolecular hydrogen bonds and C-H···π interactions .
Chemical Reactions Analysis
Ethyl 4-hydroxyphenylacetate and its related compounds undergo various chemical reactions. An unexpected Pummerer rearrangement was observed in the synthetic route to ethyl (2'-hydroxy-4',5'-methylenedioxyphenyl)acetate, providing an alternative approach to 2,3-dimethylthiobenzofurans . The synthesis of ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate from L-tyrosine involved O-benzylation, diazotization, O-ethylation, esterification, and catalytic hydrogenated debenzylation . Additionally, the Williamson etherization reaction was used to synthesize 4-ethoxyphenylacetic acid from 4-hydroxyphenylacetic acid, demonstrating the versatility of etherification reactions in the synthesis of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-hydroxyphenylacetate and related compounds are influenced by their molecular structure. For instance, the crystal structure analysis of ethyl-2-(4-aminophenoxy)acetate provided insights into its non-covalent interactions, which are crucial for its molecular packing and stability . The synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid involved simultaneous esterification and etherification, highlighting the influence of functional groups on the compound's reactivity and properties . The overall yields and reaction conditions reported in these syntheses reflect the efficiency and environmental considerations of the synthetic methods used .
Scientific Research Applications
Anti-inflammatory Applications
Ethyl 4-hydroxyphenylacetate has been utilized in the synthesis of anti-inflammatory compounds. For instance, it was involved in the synthesis of 1,2,4-triazole derivatives which exhibited anti-inflammatory activity, comparable to Ibuprofen (Virmani & Hussain, 2014). Additionally, its derivatives, particularly oxadiazoles, have shown varying degrees of anti-inflammatory effects in experimental studies (Virmani & Hussain, 2014).
Analytical Chemistry Applications
In analytical chemistry, Ethyl 4-hydroxyphenylacetate has been used in the determination of monoamine metabolites in human lumbar cerebrospinal fluid, employing techniques like high-performance liquid chromatography (Krstulović et al., 1982).
Organic Synthesis and Molecular Structure Studies
This compound is also significant in organic synthesis. For example, it was synthesized from 4-hydroxyphenylacetic acid via the Williamson etherization reaction (Sun Na-bo, 2006). Moreover, its derivatives were studied for their crystal and molecular structures, providing valuable insights for chemical research (Kaur et al., 2012).
Metallomesogens Synthesis
Ethyl 4-hydroxyphenylacetate has played a role in the synthesis of new metallomesogens. These are used to produce copper(II) metallomesogenic complexes, contributing to material science and engineering (Kovganko & Kovganko, 2013).
Bioactive Potentials and Medical Applications
In the field of bioactive potentials and medical applications, derivatives of Ethyl 4-hydroxyphenylacetate have been studied. For example, its involvement in the synthesis of derivatives with anti-arthritic potential was noted (Costa et al., 2012). Furthermore, compounds isolated from mollusks showed anti-inflammatory activities, where Ethyl 4-hydroxyphenylacetate derivatives were a part of the compound structure (Chakraborty & Joy, 2019).
Safety And Hazards
Future Directions
Ethyl 4-hydroxyphenylacetate has potential applications in the pharmaceutical, food, cosmetic, and functional material industries . It demonstrates significant potential for catechol production because it can be easily expressed, is highly active, and exhibits ortho-hydroxylation activity toward a broad spectrum of phenol substrates . Future research may focus on studying its structure–activity relationship, improving its properties, and developing a robust system for its synthesis .
properties
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUPPKVFCGIMDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066165 | |
Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxyphenylacetate | |
CAS RN |
17138-28-2 | |
Record name | Ethyl 4-hydroxyphenylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17138-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-hydroxyphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017138282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, 4-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-hydroxyphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-HYDROXYPHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NWB742CW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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